(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553435 | |
| Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-84-6 | |
| Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of Fmoc Asp Obzl Oh
General Synthetic Routes for Fmoc-Asp(OBzl)-OH
The synthesis of Fmoc-Asp(OBzl)-OH typically involves a sequential protection strategy, ensuring the correct functional groups are masked to prevent unwanted side reactions during peptide coupling.
Two-Step Synthesis Approaches
A common and effective route to Fmoc-Asp(OBzl)-OH proceeds in two distinct steps: first, the benzylation of the γ-carboxyl group of aspartic acid, followed by the Fmoc protection of the α-amino group.
γ-Carboxyl Benzylation Prior to α-Amino Fmoc Protection
This method begins with aspartic acid, where the side-chain carboxyl group (γ-carboxyl) is selectively esterified with a benzyl (B1604629) group. This step is critical as it differentiates the two carboxyl groups of aspartic acid, allowing for subsequent selective reactions. The free α-amino group and the α-carboxyl group remain available for the subsequent Fmoc protection and peptide bond formation, respectively.
Role of Acidic Catalysis (e.g., HCl gas, H₂SO₄) and Solvents (e.g., anhydrous dioxane, THF)google.com
The benzylation of the γ-carboxyl group is typically achieved by reacting aspartic acid with benzyl alcohol in the presence of a strong acid catalyst. Common catalysts include gaseous hydrogen chloride (HCl) or concentrated sulfuric acid (H₂SO₄) google.com. These acidic conditions protonate the carboxyl group, activating it for nucleophilic attack by benzyl alcohol. The reaction is performed in anhydrous organic solvents, such as dioxane or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the ester product and to ensure efficient esterification google.com. Anhydrous conditions are paramount, as water can compete with benzyl alcohol, leading to reduced yields and potential side product formation. The use of excess benzyl alcohol (e.g., 3–5 equivalents) further drives the reaction to completion .
Fmoc-Cl Treatment in Presence of Mild Bases (e.g., sodium bicarbonate, N-methylmorpholine)google.com
Following the benzylation of the γ-carboxyl group, the resulting Asp(OBzl)-OH is subjected to Fmoc protection at the α-amino group. This is commonly accomplished using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) as the Fmoc-donating reagent google.com. The reaction is carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM) google.com. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction with Fmoc-Cl, thereby maintaining a suitable pH for the Fmoc protection and preventing potential hydrolysis of the Fmoc group itself. Reactions are often performed at reduced temperatures (e.g., 0–4°C) to minimize racemization of the chiral center .
Comparison with Alternative Aspartic Acid Protecting Group Preparations
While the benzyl ester is a well-established protecting group for the aspartic acid side chain, alternative strategies, particularly those employing tert-butyl esters, are also prevalent. Comparing these approaches highlights specific advantages and challenges.
Challenges with Aspartic Acid-1-tert-butyl ester derivative syntheses (e.g., instability, low yield, cost)peptide.combiotage.comthieme-connect.de
Synthesizing aspartic acid derivatives with tert-butyl esters for the side chain, such as Fmoc-Asp(OtBu)-OH, presents its own set of challenges compared to the benzyl ester derivatives. One significant issue is the potential for instability. Tert-butyl esters can be sensitive to strongly acidic conditions, which might be encountered during other synthetic steps or during the final deprotection of the peptide from the resin peptide.comthieme-connect.de. Furthermore, achieving high yields and purity during the synthesis of tert-butyl ester derivatives can sometimes be more complex, potentially involving more intricate purification steps peptide.com.
A critical problem associated with aspartic acid residues in peptide synthesis, particularly in Fmoc chemistry, is aspartimide formation. This side reaction, a base-promoted cyclization, can occur during Fmoc deprotection or peptide coupling steps, leading to the formation of undesired β-linked aspartyl peptides biotage.comnih.govnih.gov. While both benzyl and tert-butyl esters are susceptible, the steric bulk and flexibility of the ester group can influence the propensity for aspartimide formation. Some studies suggest that while tert-butyl esters are widely used, alternative protecting groups that offer greater steric hindrance might be more effective in suppressing aspartimide formation biotage.comthieme-connect.de. The cost of specialized or alternative protecting group reagents can also be a factor, with Fmoc-Asp(OtBu)-OH generally being more expensive than simpler derivatives biotage.com.
Data Tables
Table 1: Key Synthesis Steps for Fmoc-Asp(OBzl)-OH
| Step | Reaction Type | Primary Reagents/Conditions | Purpose of Step |
| 1 | γ-Carboxyl Benzylation | Aspartic Acid, Benzyl Alcohol, Acid Catalyst (HCl gas or H₂SO₄), Anhydrous Solvent (Dioxane or THF) | Esterification of the side-chain γ-carboxyl group. |
| 2 | α-Amino Fmoc Protection | Asp(OBzl)-OH, Fmoc-Cl (or Fmoc-OSu), Mild Base (NaHCO₃ or NMM), Solvent System (e.g., DMF) | Protection of the α-amino group. |
Table 2: Comparative Challenges in Aspartic Acid Side-Chain Protection
| Feature | Fmoc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH (Challenges) |
| Side-Chain Ester Group | Benzyl Ester (OBzl) | tert-Butyl Ester (OtBu) |
| Synthesis Conditions | Acid-catalyzed benzylation with benzyl alcohol; Fmoc protection with Fmoc-Cl/base. google.com | Esterification typically via isobutene/acid or tert-butyl acetate/acid; Fmoc protection with Fmoc-Cl/base. thieme-connect.de |
| Stability Concerns | Generally stable under standard peptide synthesis conditions. | Can exhibit instability under strongly acidic conditions; potential for side reactions during deprotection. peptide.comthieme-connect.de |
| Aspartimide Formation | Susceptible, though steric factors can influence. | Highly susceptible, a common side reaction in Fmoc SPPS. biotage.comnih.govnih.gov |
| Yield & Purity | Typically achievable with good yields and purity. | Can sometimes be more challenging to achieve high yields and purity; may require more complex purification. peptide.com |
| Cost | Generally considered a standard and cost-effective option. | Can be more expensive than benzyl ester derivatives, especially for specialized variants. biotage.com |
Compound List
Fmoc-Asp(OBzl)-OH
Aspartic Acid
Fmoc-Cl
Fmoc-OSu
Asp(OBzl)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
Fmoc-(Dmb)Gly-OH
Fmoc-(FmocHmb)Gly-OH
Impact on Enantiomeric Purity of Final Products
The enantiomeric purity of Fmoc-Asp(OBzl)-OH directly dictates the stereochemical integrity of the aspartic acid residue incorporated into a synthesized peptide. Using a building block with high enantiomeric purity (e.g., >98% L-isomer) ensures that the resulting peptide is also stereochemically pure.
Formation of Diastereomers: If Fmoc-Asp(OBzl)-OH is contaminated with its D-enantiomer, the synthesized peptide will contain a mixture of diastereomers. For instance, if the target peptide is intended to have an L-aspartic acid
Application of Fmoc Asp Obzl Oh in Peptide Synthesis
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OBzl)-OH serves as a fundamental component in the construction of peptide chains on a solid support. nih.gov In SPPS, the peptide is assembled sequentially from the C-terminus to the N-terminus while being anchored to a polymeric resin. nih.gov This methodology allows for the efficient removal of excess reagents and byproducts through simple washing steps, streamlining the synthesis process. biosynth.com
The use of Fmoc-Asp(OBzl)-OH is integral to the widely adopted Fmoc-based SPPS strategy. nih.gov This approach relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acid. luxembourg-bio.com The general cycle of Fmoc-based SPPS involves two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu
Coupling: The next Fmoc-protected amino acid in the sequence, in this case, Fmoc-Asp(OBzl)-OH, is activated and then coupled to the newly exposed amine, forming a peptide bond. uci.edu
This cycle is repeated for each amino acid in the desired peptide sequence. The benzyl (B1604629) ester group protecting the side chain of the aspartic acid residue remains intact during these cycles due to its stability to the basic conditions used for Fmoc removal. iris-biotech.de
For a peptide bond to form correctly, the carboxylic acid group of the incoming amino acid must be activated. luxembourg-bio.com This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. luxembourg-bio.com Various coupling reagents can be used to achieve this activation in conjunction with Fmoc-Asp(OBzl)-OH.
Common Coupling Reagents in Fmoc SPPS
| Reagent Type | Examples |
|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |
| Aminium/Uronium Salts | HBTU, HATU, HCTU |
This controlled activation and subsequent coupling ensure the directional and sequential formation of the peptide chain. nih.gov
A significant challenge during the incorporation of aspartic acid residues in SPPS is the potential for aspartimide formation. nih.gov This intramolecular side reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester, forming a five-membered succinimide ring. nih.goviris-biotech.de This can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue. nih.gov
The use of the benzyl ester (OBzl) as a side-chain protecting group for aspartic acid can present a risk of aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. peptide.com However, careful control of reaction conditions and the choice of coupling reagents can help to minimize this side reaction. For instance, adding an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution has been shown to reduce aspartimide formation. peptide.com While the OBzl group is susceptible, alternative, more sterically hindered protecting groups for the aspartic acid side chain have been developed to further mitigate this issue. biotage.com
Protecting Group Chemistry of Fmoc-Asp(OBzl)-OH
The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted reactions at various functional groups within the amino acids. biosynth.com In Fmoc-Asp(OBzl)-OH, two key protecting groups are employed: the Fmoc group and the benzyl ester group. iris-biotech.de
The Fmoc and benzyl ester groups in Fmoc-Asp(OBzl)-OH serve distinct and crucial functions based on their chemical properties. They are part of an "orthogonal" protection strategy, meaning each group can be removed under specific conditions without affecting the other. biosynth.com
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. chemimpex.com Its key feature is its lability to basic conditions. luxembourg-bio.com The acidic proton on the fluorenyl ring system is readily abstracted by a base like piperidine, leading to a β-elimination reaction that liberates the free amine. luxembourg-bio.com
Benzyl Ester (OBzl) Group: This group protects the β-carboxyl group in the side chain of the aspartic acid. iris-biotech.de In contrast to the Fmoc group, the benzyl ester is stable to the basic conditions used for Fmoc removal. iris-biotech.de It is, however, susceptible to cleavage under strong acidic conditions, typically using trifluoroacetic acid (TFA), which is often employed at the final stage of SPPS to cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups. iris-biotech.de
Properties of Protecting Groups in Fmoc-Asp(OBzl)-OH
| Protecting Group | Protected Functional Group | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | α-amino group | Base (e.g., Piperidine) | Stable to acid |
The primary role of these protecting groups is to ensure the orderly and specific formation of peptide bonds. organic-chemistry.org
Fmoc Group's Role: By temporarily blocking the α-amino group, the Fmoc group prevents it from acting as a nucleophile. organic-chemistry.org This ensures that during the coupling step, only the desired peptide bond is formed between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the growing peptide chain. It also prevents the amino acid from polymerizing with itself. biosynth.com
Benzyl Ester's Role: The benzyl ester protects the side-chain carboxyl group of the aspartic acid. iris-biotech.de Without this protection, the side-chain carboxyl group could be erroneously activated and participate in peptide bond formation, leading to branched peptides or other side products. biosynth.com The benzyl ester effectively renders the side-chain carboxyl group unreactive during the coupling and Fmoc deprotection cycles. iris-biotech.de
In essence, the orthogonal protecting group strategy employed in Fmoc-Asp(OBzl)-OH allows for the selective deprotection and reaction at the α-amino group for chain elongation, while keeping the side-chain functionality inert until the final deprotection step. biosynth.com
Orthogonality with Other Protecting Groups in Fmoc Chemistry
A cornerstone of modern peptide synthesis is the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. peptide.combiosynth.com Fmoc-Asp(OBzl)-OH is a prime example of a reagent designed for such a strategy. The Fmoc group is base-labile, the benzyl ester is susceptible to hydrogenation or strong acids, and other common side-chain protecting groups, like the tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers/esters, are cleaved by moderate acids (e.g., trifluoroacetic acid - TFA). biosynth.com
This orthogonality is crucial for complex peptide synthesis. For instance, during the elongation of a peptide chain using Fmoc chemistry, the Fmoc group is selectively removed at each step with a mild base, typically piperidine, leaving the acid-labile side-chain protecting groups (like Boc or tBu) and the benzyl ester on the aspartic acid side chain intact. biosynth.com The benzyl group's stability to both the basic conditions of Fmoc removal and the moderate acidic conditions used for tBu-based group cleavage allows for its retention until the final deprotection step or for selective removal at a specific stage for further modification.
Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Name | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenation |
| Bzl | Benzyl | Hydrogenolysis (e.g., Pd/C, H₂) or Strong Acid (e.g., HF, TFMSA) | Stable to mild base and moderate acid (TFA) |
| Boc | tert-Butoxycarbonyl | Moderate Acid (e.g., TFA) | Stable to mild base and hydrogenation |
| tBu | tert-Butyl | Moderate Acid (e.g., TFA) | Stable to mild base and hydrogenation |
Deprotection Strategies of Fmoc-Asp(OBzl)-OH in Peptide Synthesis
The strategic removal of the protecting groups from the Fmoc-Asp(OBzl)-OH residue is a critical aspect of its application, enabling both the continuation of peptide chain elongation and the final unveiling of the native peptide.
The Nα-Fmoc group is designed for temporary protection of the amino terminus during peptide chain assembly. acsgcipr.org Its removal is typically the first step in each cycle of amino acid addition in SPPS. The standard procedure involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.despringernature.com The mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorene ring system by the base. springernature.com This process is rapid, usually completed within minutes at room temperature, and highly efficient, which is essential for the successful synthesis of long peptides. acsgcipr.orgspringernature.com Alternatives to piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine, can also be employed, sometimes to mitigate specific side reactions or in cases of difficult sequences. iris-biotech.de
Once the peptide sequence is fully assembled, the permanent side-chain protecting groups must be removed. The benzyl ester of the aspartic acid side chain is stable to the conditions of Fmoc-SPPS but can be cleaved using several methods. libretexts.orgthieme-connect.de
Catalytic transfer hydrogenation is a mild method for benzyl group removal, often employing a palladium catalyst on charcoal (Pd/C) with a hydrogen source like formic acid. acs.org This method is advantageous as it avoids the use of strong acids that can damage sensitive peptide sequences.
Alternatively, strong acids can be used for global deprotection, where the benzyl ester is cleaved simultaneously with other acid-labile groups. Reagents such as trifluoromethanesulfonic acid (TFMSA), hydrogen bromide (HBr) in acetic acid, or liquid hydrogen fluoride (B91410) (HF) are effective for this purpose. thieme-connect.deorganic-chemistry.org These are harsh conditions, and the choice of acid and scavengers (to trap reactive carbocations) must be carefully considered based on the peptide's composition. google.com
The orthogonality of the benzyl group allows for its selective removal while the peptide remains anchored to the resin and other protecting groups are intact. This strategy is particularly valuable for the synthesis of cyclic peptides, where a lactam bridge is formed between the aspartic acid side chain and the N-terminal amine or a lysine side chain. nih.gov
For on-resin side-chain cyclization, the fully assembled, N-terminally deprotected peptide-resin is treated with a reagent that selectively cleaves the benzyl ester without affecting the resin linkage or other side-chain protections. nih.govbiotage.com Once the side-chain carboxyl group is free, an intramolecular coupling reaction can be initiated to form the cyclic structure. researchgate.net This approach leverages the pseudo-dilution effect of the solid support, which favors intramolecular reactions over intermolecular oligomerization. nih.gov
Peptide sequences containing aspartic acid are particularly susceptible to a significant side reaction known as aspartimide formation, especially when followed by amino acids with small side chains like glycine. nih.goviris-biotech.deallpeptide.com This reaction can be catalyzed by both acid and base, occurring during Fmoc deprotection with piperidine and during final cleavage with strong acids. iris-biotech.demdpi.com The formation of a five-membered succinimide ring (aspartimide) can lead to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their D-isomers due to racemization. nih.govsigmaaldrich.com
For acid-sensitive sequences, the choice of deprotection strategy is critical. The use of bulky ester protecting groups on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring. allpeptide.comiris-biotech.debiotage.com While the benzyl group offers some protection, more sterically demanding groups are sometimes preferred for highly susceptible sequences. biotage.com Additionally, modifying the cleavage cocktails with scavengers or using milder cleavage conditions can help minimize this side reaction. peptide.com Adding weak acids like formic acid or HOBt to the piperidine solution during Fmoc removal has also been shown to reduce the rate of base-catalyzed aspartimide formation. peptide.comacs.org
Side Reactions and Impurity Formation in Fmoc-Asp(OBzl)-OH Utilisation
The primary side reaction associated with the use of aspartic acid derivatives in Fmoc-SPPS is aspartimide formation. nih.govnih.gov This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen of the residue following the aspartic acid. This nucleophilic nitrogen then attacks the carbonyl carbon of the side-chain ester, leading to the formation of a succinimide intermediate. nih.goviris-biotech.de
This aspartimide intermediate is problematic for several reasons:
Chain Termination : The aspartimide can be unreactive to subsequent couplings, leading to truncated peptide sequences. nih.gov
Product Heterogeneity : The succinimide ring can be opened by nucleophiles, such as water or piperidine from the deprotection step. nih.goviris-biotech.de This ring-opening is not regiospecific and can result in a mixture of the correct α-linked peptide and the isomeric β-linked peptide, which are often difficult to separate chromatographically. sigmaaldrich.comnih.gov
Racemization : The α-carbon of the aspartimide residue is highly susceptible to epimerization under basic conditions, leading to the formation of D-aspartyl impurities that have the same mass as the desired product. sigmaaldrich.comnih.gov
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic due to the lack of steric hindrance. iris-biotech.deiris-biotech.de
Table 2: Common Impurities Arising from Fmoc-Asp(OBzl)-OH
| Impurity Type | Cause | Consequence |
|---|---|---|
| Aspartimide-containing Peptide | Intramolecular cyclization during base treatment (Fmoc removal) or acid cleavage | Chain termination, precursor to other impurities |
| β-Aspartyl Peptide | Non-regiospecific hydrolysis of the aspartimide intermediate | Difficult to separate isomer, potential loss of biological activity |
| D-Aspartyl Peptide (α and β) | Racemization of the aspartimide intermediate | Diastereomeric impurity, difficult to detect and separate |
| Piperidide Adducts | Nucleophilic attack of piperidine on the aspartimide intermediate | Capped side chain, difficult to separate impurity |
| Deletion Sequences | Incomplete Fmoc deprotection or coupling, often due to aggregation or steric hindrance | Truncated peptide chain mdpi.comnih.gov |
Other general impurities in SPPS, such as those arising from incomplete couplings (deletion sequences) or the presence of impurities in the starting amino acid reagents (e.g., dipeptides), can also occur when using Fmoc-Asp(OBzl)-OH. nih.govcreative-peptides.comdaicelpharmastandards.com Careful control of reaction conditions, strategic use of protecting groups, and rigorous purification are essential to minimize these side reactions and obtain a final peptide product of high purity.
Aspartimide Formation: Mechanisms and Mitigation Strategies
Aspartimide formation is a persistent challenge in Fmoc-based SPPS that can severely compromise the quality and yield of the final peptide product. nih.gov This intramolecular cyclization reaction leads to a variety of impurities that are often difficult to separate from the desired peptide. iris-biotech.de
The mechanism of aspartimide formation is initiated during the Fmoc-deprotection step, which typically utilizes a 20% solution of piperidine in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de The basic conditions facilitate the deprotonation of the backbone amide nitrogen of the amino acid residue located C-terminally to the aspartic acid. nih.gov This deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester (such as the benzyl ester in Asp(OBzl)). nih.govresearchgate.net This attack results in the formation of a five-membered succinimide ring, known as an aspartimide intermediate, and the release of the side-chain protecting group's alcohol. iris-biotech.dechemrxiv.org
The formation of this aspartimide intermediate has a profound negative impact on peptide purity and yield for several reasons:
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including the piperidine used for deprotection or water molecules present in the system. nih.govresearchgate.net This ring-opening can occur at two different carbonyl carbons, leading to the formation of both the desired α-aspartyl peptide and an isomeric, undesired β-aspartyl peptide where the peptide chain continues from the side-chain carboxyl group. iris-biotech.deresearchgate.net
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions. iris-biotech.deresearchgate.net This leads to racemization, generating D-aspartyl peptides which are difficult to distinguish and separate from the desired L-aspartyl product. sigmaaldrich.com
Formation of Piperidide Adducts: The nucleophilic piperidine can attack the aspartimide ring, forming α- and β-piperidide adducts, which further complicates the impurity profile of the crude peptide. nih.goviris-biotech.de
These side products—regioisomers, diastereomers, and base adducts—are notoriously difficult to remove via standard purification techniques like High-Performance Liquid Chromatography (HPLC) due to their similar physicochemical properties to the target peptide. iris-biotech.deresearchgate.net This results in significantly reduced yields and can sometimes render the synthesis of a specific peptide sequence entirely inaccessible. iris-biotech.denih.gov
The tendency for aspartimide formation is highly dependent on the amino acid sequence, particularly the residue immediately following the aspartic acid (the Asp-Xxx motif). nih.goviris-biotech.de The structure of this C-terminal neighboring residue significantly influences the rate of the intramolecular cyclization.
The Asp-Gly sequence is the most notorious for promoting this side reaction. nih.govresearchgate.net Glycine lacks a side chain, making it the least sterically hindered amino acid. researchgate.net This absence of steric bulk allows the peptide backbone to adopt the conformation necessary for the amide nitrogen to attack the side-chain ester with minimal hindrance, thus accelerating aspartimide formation. nih.govresearchgate.net
Other amino acid residues at the Xxx position also lead to a high propensity for this side reaction, though typically to a lesser extent than glycine. Sequences such as Asp-Asn, Asp-Arg, Asp-Ser, Asp-Ala, and Asp-Cys are also considered to be particularly prone to aspartimide formation. nih.govresearchgate.net
Given the significant problems caused by aspartimide formation, extensive research has been dedicated to developing effective mitigation strategies. These approaches can be broadly categorized into modifying reaction conditions, altering the side-chain protecting group, and protecting the peptide backbone itself.
A straightforward approach to reducing aspartimide formation is to alter the composition of the Fmoc deprotection reagent.
Use of Weaker Bases: Replacing the standard strong base piperidine (pKa of conjugate acid ≈ 11.1) with a weaker base like piperazine (pKa ≈ 9.8) or morpholine (pKa ≈ 8.4) can significantly suppress the side reaction. iris-biotech.debiotage.comgoogle.com These bases are less potent in deprotonating the backbone amide, thereby slowing the rate of the initial cyclization step. iris-biotech.dersc.org However, a drawback is that Fmoc removal may be slower or less efficient, potentially requiring longer reaction times. researchgate.netrsc.org
The benzyl ester of Fmoc-Asp(OBzl)-OH offers insufficient steric hindrance to prevent the intramolecular attack. A primary strategy to overcome this involves replacing the benzyl group with more sterically demanding protecting groups that physically shield the side-chain carbonyl from the nucleophilic backbone amide. biotage.comiris-biotech.de While the tert-butyl (OtBu) group is the most common replacement, numerous alternatives have been developed for particularly problematic sequences. nih.govresearchgate.net
| Protecting Group | Chemical Name | Efficacy in Preventing Aspartimide Formation | Reference(s) |
| OtBu | tert-butyl | Standard protection; more effective than OBzl but often insufficient for high-risk sequences like Asp-Gly. | nih.govresearchgate.net |
| OMpe | 3-methylpent-3-yl | Increased steric bulk provides greater protection than OtBu. | biotage.comnih.gov |
| OEpe | 3-ethyl-3-pentyl | Offers significant steric hindrance, showing lower aspartimide formation with increasing bulk. | nih.govnih.gov |
| OBno | 5-n-butyl-5-nonyl | A highly bulky and flexible group that is extremely effective, reducing aspartimide formation by up to 25% compared to OtBu in the synthesis of Teduglutide. | nih.govsigmaaldrich.comnih.gov |
| O-2-PhiPr | 2-phenylisopropyl | More acid-labile than OtBu, allowing for milder cleavage conditions, and has been shown to be more effective than some other groups in reducing aspartimide formation. | nih.gov |
| ODmab | 4-({[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) | Has been reported in some instances to increase the propensity for aspartimide formation. | biotage.com |
The general trend shows that increasing the steric bulk and flexibility of the ester group enhances protection against aspartimide formation. nih.govbiotage.com
Perhaps the most definitive method to prevent aspartimide formation is to temporarily protect the source of the nucleophile: the backbone amide nitrogen of the residue C-terminal to the aspartic acid. biotage.comnih.gov By alkylating this nitrogen, it is converted from a secondary to a tertiary amide, which removes the proton and lone pair of electrons necessary for the cyclization reaction. chemrxiv.orgbiotage.com This strategy can completely abolish aspartimide formation. nih.gov
Two common protecting groups used for this purpose are:
Dmb (2,4-dimethoxybenzyl): This group is introduced as part of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.deiris-biotech.de Using this building block is a highly effective, albeit more expensive, method for incorporating the problematic Asp-Gly motif without the risk of the side reaction. biotage.comresearchgate.net
Hmb (2-hydroxy-4-methoxybenzyl): Similar to Dmb, the Hmb group also effectively masks the amide nitrogen to prevent cyclization. nih.govnih.gov
While highly effective, backbone protection strategies introduce their own challenges. The coupling of the subsequent amino acid onto the sterically hindered, Dmb- or Hmb-protected residue can be less efficient, requiring optimized coupling protocols. biotage.comresearchgate.net The protecting group is then removed during the final acid-mediated cleavage of the peptide from the resin. iris-biotech.de
Strategies to Suppress Aspartimide Formation
Racemization at the α-carbon
One of the most significant challenges associated with the use of aspartic acid derivatives in Fmoc-SPPS is the risk of racemization at the α-carbon. researchgate.netnih.gov This loss of stereochemical integrity is not a direct result of the standard coupling or deprotection steps but is a consequence of the formation of a cyclic succinimide intermediate, known as an aspartimide. nih.goviris-biotech.de
The process is initiated under the basic conditions of Fmoc deprotection. The nitrogen atom of the peptide bond C-terminal to the aspartic acid residue acts as a nucleophile, attacking the carbonyl carbon of the side-chain benzyl ester. This intramolecular cyclization results in the formation of a five-membered aspartimide ring. iris-biotech.de The α-proton of this cyclic imide is significantly more acidic than that of the parent amino acid residue in the peptide chain. The basic environment, particularly with the use of piperidine for Fmoc removal, facilitates the abstraction of this proton, leading to the formation of a planar, achiral enolate intermediate. sigmaaldrich.com
Subsequent reprotonation of this intermediate can occur from either face of the planar structure, resulting in a mixture of both L- and D-aspartimide configurations. sigmaaldrich.com Consequently, when the aspartimide ring is later opened by nucleophilic attack (e.g., by water or piperidine), it yields a mixture of peptides containing L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp, thereby reducing the yield of the desired stereochemically pure peptide. nih.gov This racemization is a particularly problematic side reaction as the resulting diastereomeric peptides can be very difficult, and sometimes impossible, to separate from the target peptide by standard purification techniques like HPLC. sigmaaldrich.com
| Factor | Description | Consequence |
| Initiating Condition | Basic environment during Fmoc deprotection (e.g., 20% piperidine in DMF). nih.gov | Promotes intramolecular cyclization. |
| Key Intermediate | Cyclic aspartimide (succinimide) ring. iris-biotech.de | The α-proton becomes highly acidic. |
| Mechanism of Racemization | Base-catalyzed abstraction of the α-proton to form a planar enolate intermediate. sigmaaldrich.com | Loss of stereochemical information at the α-carbon. |
| Final Products | Mixture of peptides containing L-Asp and D-Asp residues. nih.gov | Difficult purification and reduced yield of the target peptide. |
Formation of β-peptide Isomers
The formation of β-peptide isomers is another severe side reaction that proceeds through the same aspartimide intermediate responsible for racemization. iris-biotech.depeptide.com Once the five-membered aspartimide ring is formed, it is susceptible to nucleophilic attack. Under the synthesis conditions, nucleophiles such as piperidine (from the deprotection solution) or water can attack the two carbonyl carbons of the imide ring. nih.govresearchgate.net
Attack at the α-carbonyl: This leads to the regeneration of the desired α-peptide linkage. However, as noted above, the aspartimide intermediate is chirally labile, so the resulting α-peptide can be a mix of L- and D-isomers. sigmaaldrich.com
Attack at the β-carbonyl: This results in the formation of a β-peptide bond, where the peptide chain continues from the side-chain carboxyl group of the aspartic acid residue, while the α-carboxyl group becomes a free carboxylic acid (or its piperidide adduct).
This rearrangement leads to a significant and often inseparable impurity. The resulting β-aspartyl peptide is a structural isomer of the target peptide, possessing the same mass but different connectivity. sigmaaldrich.com This makes its detection by mass spectrometry alone challenging and its separation by chromatography extremely difficult due to similar retention times. The ratio of α- to β-peptide formation upon ring-opening can vary, but the formation of the β-isomer is often significant, with some reports indicating a 3:1 ratio of β- to α-aspartyl peptides. nih.gov The propensity for aspartimide formation, and thus β-peptide isomer generation, is highly sequence-dependent, being most pronounced in Asp-Gly, Asp-Ala, and Asp-Ser sequences where steric hindrance is minimal. peptide.com
| Attack Site on Aspartimide | Resulting Product | Implication for Synthesis |
| α-carbonyl | α-Aspartyl peptide (potentially racemized). sigmaaldrich.com | Desired connectivity, but may be contaminated with the D-isomer. |
| β-carbonyl | β-Aspartyl peptide (structural isomer). nih.govpeptide.com | Major, hard-to-remove impurity that compromises product integrity. |
O-acylation and O-N migration
The side reaction of O-acylation followed by an O-N acyl shift is a well-known phenomenon in peptide synthesis, but it is classically associated with amino acids bearing a side-chain hydroxyl group, such as serine and threonine. researchgate.net In this mechanism, the side-chain hydroxyl group (an O-nucleophile) can be acylated during the coupling step, particularly under conditions of over-activation. This O-acylated species can then undergo an intramolecular rearrangement where the acyl group migrates from the side-chain oxygen to the backbone α-amino nitrogen (O-N migration), a process that is reversible under basic conditions. researchgate.net
In the context of Fmoc-Asp(OBzl)-OH, a direct O-acylation and O-N migration as described for serine is not possible due to the absence of a side-chain hydroxyl group. However, the fundamental event of an intramolecular rearrangement initiated by a nucleophilic attack is central to the primary side reaction of this amino acid: aspartimide formation.
The formation of the aspartimide can be viewed as an analogous, though mechanistically distinct, intramolecular process. Here, the backbone amide N itrogen acts as the nucleophile, and the side-chain ester is the electrophilic site. This N-C acylation results in the formation of the cyclic imide.
While not a true O-acylation, side reactions involving acylation of other oxygen atoms can occur under certain conditions. For instance, over-activation of the incoming Fmoc-amino acid with coupling reagents like carbodiimides can lead to the formation of reactive O-acylisourea intermediates. bibliomed.org These species are highly reactive and, if not efficiently consumed in the desired peptide bond formation, can lead to other side products, though a specific O-N migration pathway from the aspartic acid side chain is not a documented outcome of this process. The critical intramolecular side reaction for Fmoc-Asp(OBzl)-OH remains the N-C cyclization that leads to the aspartimide intermediate, which is the gateway to both racemization and β-peptide isomer formation. nih.goviris-biotech.de
Advanced Applications and Methodological Enhancements
Fmoc-Asp(OBzl)-OH in Convergent Peptide Synthesis
Fragment Assembly Strategies in Solid or Solution Phase
In convergent strategies, protected peptide fragments, typically comprising six to ten amino acids, are synthesized either on a solid support (Solid Phase Peptide Synthesis, SPPS) or in solution. google.com The Fmoc/tBu strategy is a common choice for the solid-phase synthesis of these fragments. google.com Fmoc-Asp(OBzl)-OH can be incorporated into these fragments, with the benzyl (B1604629) (Bzl) group protecting the aspartic acid side chain.
For solution-phase fragment coupling, the benzyloxycarbonyl (Z) group is often used for N-terminal protection. google.combachem.com The compatibility of the benzyl ester side-chain protection of Fmoc-Asp(OBzl)-OH with these different fragment assembly strategies makes it a versatile building block. Once the fragments are assembled, they can be coupled together, often using methods like native chemical ligation (NCL), to form the final, larger peptide chain. iris-biotech.de
Compatibility with N-terminal Benzyloxycarbonyl Protection (Z)
The benzyloxycarbonyl (Z or Cbz) group, a long-standing protecting group in solution-phase peptide synthesis, is typically removed by catalytic hydrogenation. bachem.com The benzyl ester (OBzl) protecting the side chain of aspartic acid in Fmoc-Asp(OBzl)-OH is also susceptible to cleavage under these conditions. This shared lability can be strategically exploited in the final deprotection step of a convergent synthesis.
However, the primary advantage of the Fmoc/Bzl combination lies in its orthogonality with the tert-butyl (tBu) based protecting groups commonly used in Fmoc-SPPS. iris-biotech.de The Fmoc group is base-labile, while the Bzl and tBu groups are acid-labile, though they require different strengths of acid for removal. iris-biotech.depeptide.com This orthogonality allows for the selective removal of the N-terminal Fmoc group during chain elongation without affecting the Bzl side-chain protection. iris-biotech.de
Application in Depsipeptide Synthesis
Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester bonds. This structural modification can significantly impact the peptide's conformation and biological activity. rsc.org Fmoc-Asp(OBzl)-OH has been utilized in the synthesis of these unique molecules.
Synthesis of Depsidipeptide Building Blocks using Fmoc-Asp(OBzl)-OH
One approach to depsipeptide synthesis involves the creation of depsidipeptide building blocks that can then be incorporated into a growing peptide chain using standard SPPS techniques. rsc.orgresearchgate.net In one reported strategy, the O-pentafluorophenyl (Pfp) ester of Fmoc-Asp(OBzl)-OH was synthesized and then coupled to lactic acid. rsc.orgrsc.org This created a depsidipeptide unit with the ester bond already formed.
The initial strategy in this research utilized an Fmoc/OBzl protection scheme for the subsequent solid-phase synthesis with these depsidipeptide blocks. rsc.orgrsc.org This approach aimed to limit the exposure of the ester bond to acidic conditions until the final cleavage from the resin. rsc.orgrsc.org
Stability of Ester Bonds under Deprotection Conditions
A critical consideration in depsipeptide synthesis is the stability of the newly formed ester bond during the various deprotection steps required for chain elongation and final cleavage. Ester bonds can be sensitive to both acidic and basic conditions. rsc.orgresearchgate.net
Removal of base-labile protecting groups, such as the Fmoc group, can potentially affect the stereochemistry of the ester bond. rsc.orgrsc.org Conversely, deprotection of acid-labile groups may lead to the hydrolysis of the ester bond. rsc.orgrsc.org Research has shown that while internal ester bonds in depsipeptide sequences can be stable during SPPS, the C-terminal ester linkage can be susceptible to hydrolysis during cleavage from the resin, for example with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.orgrsc.org This highlights the delicate balance required in choosing deprotection conditions to ensure the integrity of the final depsipeptide. Studies on cyclic lipodepsipeptides have also shown that the depsipeptide ring can be opened via ester bond hydrolysis. nih.gov
Site-Specific Peptide Modification Using Fmoc-Asp(OBzl)-OH Derivatives
The ability to introduce specific modifications at defined positions within a peptide sequence is crucial for studying structure-activity relationships and developing novel therapeutic agents. While Fmoc-Asp(OBzl)-OH itself is primarily used for incorporating aspartic acid, its derivatives, or strategies involving its temporary protection, open avenues for site-specific modifications.
For instance, a method has been developed for the on-resin deprotection of the side-chain tert-butyl ester of aspartic acid using ferric chloride (FeCl3), a mild and cost-effective Lewis acid. acs.org This allows for the selective deprotection of the side-chain carboxyl group while the peptide remains attached to the resin. acs.org The newly freed carboxylic acid can then be coupled with various nucleophiles to introduce amides, esters, or thioesters at that specific site. acs.org Although this method was demonstrated with Fmoc-Asp(OtBu)-OH, a similar strategy could be envisioned where the benzyl ester of Fmoc-Asp(OBzl)-OH is selectively cleaved on-resin, although this is less common due to the harsher conditions typically required for benzyl ester cleavage.
A more common approach for site-specific modification involves using protecting groups for the aspartic acid side chain that are orthogonal to both the Fmoc group and the standard acid-labile resin linkers. For example, allyl esters (OAll) can be used, which are stable to both TFA and piperidine (B6355638) but can be removed with a palladium catalyst. peptide.com This allows for the selective deprotection and subsequent modification of the aspartic acid side chain at any point during the synthesis.
Modified Fmoc-Asp(OBzl)-OH Derivatives for Specific Research Objectives
To meet the demands of specialized research areas like bioorthogonal chemistry and signal transduction studies, novel derivatives of Fmoc-Asp(OBzl)-OH have been developed. These building blocks carry unique functionalities that expand the capabilities of peptide synthesis.
Fmoc-L-Asp(4-N₃-OBzl)-OH is a versatile derivative where an azido (B1232118) (N₃) group is incorporated onto the benzyl protecting group. iris-biotech.de This seemingly small modification imparts dual functionality, making it a valuable tool for chemical biology.
Firstly, the azide (B81097) group serves as a handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.demedchemexpress.com This allows for the precise and efficient attachment of various molecules, such as fluorophores, affinity tags, or drug molecules, to the peptide's side chain. iris-biotech.de
Secondly, the 4-azidobenzyl group can function as a component of a self-immolative linker. iris-biotech.deiris-biotech.de Self-immolative systems are designed to release a payload (e.g., a drug) upon a specific triggering event. reading.ac.ukotago.ac.nz In this case, the trigger is the reduction of the azide to an amine (e.g., using dithiothreitol (B142953) - DTT). iris-biotech.deiris-biotech.de This reduction initiates a spontaneous 1,4-elimination cascade, leading to the cleavage of the benzyl ester and the release of the free carboxylic acid side chain, effectively "uncaging" it under specific chemical conditions. iris-biotech.de
Table 2: Applications of Fmoc-L-Asp(4-N₃-OBzl)-OH
| Functionality | Trigger/Reaction | Application | Reference |
| Click Chemistry Handle | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of probes, tags, or drugs | iris-biotech.de |
| Self-Immolative Linker | Staudinger Reduction (e.g., with DTT, TCEP) | Controlled release of side chain, prodrug activation | iris-biotech.deiris-biotech.de |
The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, presents unique challenges. kohan.com.tw The Fmoc/tBu strategy is generally preferred for phosphopeptide synthesis because the conditions are milder than those used in Boc-based methods. semanticscholar.org
The introduction of Fmoc-derived, monobenzyl-protected phosphoamino acids, such as Fmoc-Ser[PO(OBzl)OH]-OH, Fmoc-Thr[PO(OBzl)OH]-OH, and Fmoc-Tyr[PO(OBzl)OH]-OH, was a significant advancement. kohan.com.twthieme-connect.de The use of the benzyl group to protect one of the phosphate (B84403) hydroxyls helps to prevent side reactions like β-elimination during the piperidine-mediated Fmoc deprotection step. kohan.com.twsemanticscholar.orgresearchgate.net The remaining acidic proton on the phosphate is thought to form a salt, which inhibits the undesired side reaction. semanticscholar.org
While Fmoc-Asp(OBzl)-OH itself is not a phosphoamino acid, it is a common component in synthetic phosphopeptides. The benzyl side-chain protection of aspartate is compatible with the synthesis strategies employing benzyl-protected phospho-residues. The OBzl groups on both the aspartate and the phosphoamino acid can be removed simultaneously during the final cleavage and deprotection step, typically using a strong acid cocktail like trifluoroacetic acid (TFA). csic.es
Analytical and Quality Control Aspects in Research
Purity Assessment of Fmoc-Asp(OBzl)-OH
Ensuring the high purity of Fmoc-Asp(OBzl)-OH is critical to prevent the incorporation of impurities into the growing peptide chain, which can lead to truncated sequences, deletion peptides, or other unwanted side products.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-Asp(OBzl)-OH. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For Fmoc-Asp(OBzl)-OH, typical purity specifications often require a minimum of 98.0% by HPLC area percentage sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com. Some suppliers may offer material with purity levels of 99.0% or higher, reflecting stringent manufacturing and purification processes scbt.comcem.com. The HPLC profile provides a quantitative measure of the main compound and any related impurities.
Beyond HPLC, other assay methods are utilized to confirm the identity and purity of Fmoc-Asp(OBzl)-OH.
Acidimetric Assay: This method involves titration to determine the amount of acidic functional groups present, typically confirming the carboxylic acid content. Specifications for acidimetric assay often fall around ≥97.0% sigmaaldrich.com.
Thin-Layer Chromatography (TLC): TLC serves as a qualitative or semi-quantitative method to assess purity and identify potential impurities. It is commonly specified with a purity requirement of ≥98% sigmaaldrich.com.
Enantiomeric Purity: Given that peptide synthesis relies on stereochemically pure amino acids, enantiomeric purity is also assessed. This is typically performed using chiral HPLC or other chiral separation techniques, with specifications often requiring ≥99.5% enantiomeric excess sigmaaldrich.comcem.com.
A well-defined impurity profile is essential for high-quality Fmoc-amino acids. For Fmoc-Asp(OBzl)-OH, common impurities that are monitored and controlled include:
Dipeptides: Resulting from self-coupling or incomplete deprotection during synthesis of the building block.
Free Amino Acids: Unreacted or incompletely protected aspartic acid or related compounds.
Acetic Acid: Residual solvent or byproduct from certain synthesis or purification steps.
Water: Measured by Karl Fischer titration, with typical limits set at ≤1.00% sigmaaldrich.comscientificlabs.comsigmaaldrich.com.
The presence of these impurities, even at low levels, can significantly impact subsequent peptide synthesis steps.
Table 1: Typical Analytical Specifications for Fmoc-Asp(OBzl)-OH
| Analytical Parameter | Typical Specification | Notes |
| HPLC Purity | ≥98.0% | Area percentage; higher purities (e.g., ≥99.0%) are also common. |
| Assay (Acidimetric) | ≥97.0% | Confirms the presence of carboxylic acid functionality. |
| Assay (TLC) | ≥98% | Qualitative assessment of purity. |
| Water Content | ≤1.00% | Determined by Karl Fischer titration. |
| Enantiomeric Purity | ≥99.5% | Assessed via chiral chromatography to ensure L-configuration. |
| Optical Rotation | [α]²⁰/D −20.0±2° | Specific rotation in DMF, c=1%, confirms stereochemistry. |
| Appearance | White to slight yellow powder | Visual inspection for consistency. |
Monitoring of Peptide Synthesis Success and Side Product Formation
During peptide synthesis, real-time monitoring of reaction steps is crucial to ensure efficient coupling and to detect the formation of undesired byproducts, such as aspartimide.
The Kaiser test, also known as the ninhydrin (B49086) test, is a widely used qualitative assay for monitoring the completion of amino acid coupling reactions in Fmoc SPPS peptide.comwiley-vch.de. This test detects the presence of free primary amines on the resin-bound peptide. Upon reaction with ninhydrin under specific conditions, free amines yield a characteristic blue or blue-green color, indicating that the coupling reaction was incomplete and further coupling is required peptide.comtemple.edursc.org. Conversely, a yellow or pale yellow color signifies that the coupling reaction has gone to completion, and all free amines have been capped peptide.com. It is important to note that the Fmoc protecting group itself can be sensitive to the conditions of the Kaiser test, potentially leading to false positives if not performed carefully peptide.com. The test is also used to confirm the successful removal of the Fmoc group prior to the next coupling step rsc.orgrsc.org.
Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for both quantitative assessment of reaction conversion and qualitative identification of impurities during peptide synthesis. LC/MS can provide detailed information on the molecular weight and fragmentation patterns of synthesized peptides and any byproducts rsc.orgrsc.org. This allows researchers to:
Determine Conversion: Quantify the extent to which a coupling or deprotection step has proceeded by analyzing the mass and chromatographic behavior of the starting materials, intermediates, and products.
Identify Impurities: Detect and characterize side products, such as deletion sequences, truncated peptides, or products resulting from side reactions involving specific amino acids like aspartic acid (e.g., aspartimide formation) iris-biotech.deresearchgate.net.
Monitor Deprotection: Track the removal of protecting groups, such as the Fmoc group, by observing the mass shift of the deprotected intermediate iris-biotech.de.
By combining the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry, LC/MS provides a comprehensive overview of the reaction mixture, enabling precise control over the peptide synthesis process.
Compound List:
Fmoc-Asp(OBzl)-OH
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Strategies for Aspartic Acid
A primary focus of ongoing research is the development of new side-chain protecting groups for aspartic acid that minimize base-catalyzed aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS). nih.govbiotage.com While the benzyl (B1604629) group of Fmoc-Asp(OBzl)-OH offers orthogonality with the Fmoc/tBu strategy, it provides limited steric hindrance against the nucleophilic attack that initiates aspartimide formation. biotage.comiris-biotech.de This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. iris-biotech.de
Emerging strategies involve the use of sterically demanding protecting groups that physically obstruct the cyclization reaction. biotage.comiris-biotech.de Research has shown that increasing the bulk of the ester side-chain protection can significantly reduce the formation of aspartimide and its subsequent by-products. iris-biotech.desigmaaldrich.com These newer protecting groups are designed to be robust during synthesis but removable under specific cleavage conditions.
| Protecting Group Type | Examples | Mechanism of Action | Key Findings |
| Bulky Alkyl Esters | 3-methylpent-3-yl (Mpe), 5-n-butyl-5-nonyl (OBno) | Increased steric bulk shields the β-carboxyl group, hindering intramolecular cyclization. biotage.comsigmaaldrich.com | Fmoc-Asp(OBno)-OH, in particular, has been shown to reduce aspartimide formation to almost undetectable levels in model peptides. sigmaaldrich.com |
| Non-Ester Backbones | Cyanosulfurylide (CSY) | Masks the carboxylic acid via a stable C-C bond, which is not susceptible to the base-catalyzed cyclization that forms aspartimide. nih.gov | The CSY group can completely suppress aspartimide formation where conventional esters like OtBu fail, and it enhances solubility. nih.gov |
These novel groups represent a significant step forward from traditional protectors like tert-butyl (tBu) and benzyl (Bzl), offering chemists more reliable tools for synthesizing complex, aspartic acid-containing peptides.
Improvements in Aspartimide-Resistant Peptide Synthesis
Beyond the design of new protecting groups, significant research has been dedicated to modifying synthesis protocols to suppress aspartimide formation. These improvements are broadly applicable and can enhance the performance of traditional building blocks like Fmoc-Asp(OBzl)-OH.
Key strategies include:
Modification of Deprotection Conditions : The use of strong bases like piperidine (B6355638) for Fmoc removal is a primary driver of aspartimide formation. iris-biotech.de Research has shown that using weaker bases, such as piperizine or morpholine, can significantly reduce the incidence of this side reaction. biotage.comiris-biotech.de
Acidic Additives : The addition of acidic reagents like hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can lower the basicity of the microenvironment, thereby suppressing the cyclization side reaction. biotage.comiris-biotech.de
Backbone Protection : A highly effective but more complex strategy involves the temporary protection of the amide nitrogen C-terminal to the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose, typically by incorporating a pre-formed Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide into the sequence. This approach physically prevents the backbone nitrogen from attacking the side chain. biotage.com
Interestingly, the tendency of Fmoc-Asp(OBzl)-OH to form aspartimide can also be exploited. One study demonstrated its use for a tandem in situ peptide cyclization process, where the controlled formation of the aspartimide intermediate is a key step in creating cyclic peptides during TFA-mediated cleavage from the resin. iris-biotech.de
Exploration of Fmoc-Asp(OBzl)-OH in Bioconjugation and Material Science
The application of peptide building blocks in fields beyond traditional peptide synthesis is a rapidly growing area of research. While Fmoc-Asp(OBzl)-OH itself is primarily a tool for peptide synthesis, its derivatives are being designed for broader applications in bioconjugation and material science.
A notable example is the development of Fmoc-L-Asp(4-N3-OBzl)-OH , a derivative that incorporates a para-azido group on the benzyl ester. This azido (B1232118) moiety serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions allow for the covalent attachment of the peptide to other molecules, such as fluorescent dyes, imaging agents, polymers, or surfaces, opening up avenues for:
Peptide Labeling and Imaging : Attaching probes to study peptide localization and function in biological systems.
Development of Peptide-Drug Conjugates : Linking cytotoxic agents to targeting peptides for therapeutic applications.
Creation of Novel Biomaterials : Immobilizing peptides onto material scaffolds to create surfaces that can modulate cellular behavior for tissue engineering or medical device applications.
This functionalization of the benzyl protecting group transforms it from a simple temporary shield into a versatile tool for advanced biochemical applications.
Integration with Automated Peptide Synthesis Platforms
The Fmoc/tBu strategy, which includes building blocks like Fmoc-Asp(OBzl)-OH, is the cornerstone of modern automated solid-phase peptide synthesis. beilstein-journals.org Automated synthesizers, including those utilizing microwave irradiation to accelerate coupling and deprotection steps, rely on the robust and predictable chemistry of Fmoc-protected amino acids. beilstein-journals.org
The integration of Fmoc-Asp(OBzl)-OH into these platforms is routine for the synthesis of standard peptides. sigmaaldrich.com However, challenges arise in "difficult" sequences that are prone to aggregation or side reactions. uzh.ch In such cases, the choice of aspartic acid derivative is critical. For instance, an automated synthesis of a long peptide sequence that failed completely with the standard Fmoc-Asp(OtBu)-OH due to extensive aspartimide formation was successfully completed by substituting it with the more robust Fmoc-Asp(CSY)-OH. nih.gov
Future research in this area will focus on:
Optimizing Protocols for Automation : Developing automated protocols that incorporate the milder deprotection conditions or acidic additives mentioned in section 6.2 to improve the synthesis of aspartimide-prone sequences.
Real-Time Monitoring : Enhancing automated platforms with real-time analytical capabilities to monitor the efficiency of couplings and the formation of side products, allowing for on-the-fly optimization of synthesis parameters. uzh.ch
Solubility and Coupling Efficiency : While newer bulky protecting groups can prevent aspartimide formation, they can also be hydrophobic and lead to poor solubility or inefficient coupling during automated synthesis. nih.gov Continued research aims to strike a balance between effective side-reaction suppression and high synthetic efficiency on automated platforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
